
4,4,4-Trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H10F4O2 It is characterized by the presence of trifluoromethyl and fluoromethylphenyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid typically involves multiple steps. One common method includes the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid, to yield 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on reducing preparation costs and improving yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and fluoromethylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a drug intermediate and its role in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoromethylphenyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluoro-3-methylphenyl)butanoic acid: Similar in structure but lacks the trifluoromethyl group.
4,4,4-Trifluoro-3-methyl-2-butenoic acid: Contains a trifluoromethyl group but differs in the position and nature of other substituents.
Ethyl 4,4,4-trifluoroacetoacetate: An ester derivative with similar trifluoromethyl functionality.
Uniqueness
4,4,4-Trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid is unique due to the combination of trifluoromethyl and fluoromethylphenyl groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6-4-7(2-3-9(6)12)8(5-10(16)17)11(13,14)15/h2-4,8H,5H2,1H3,(H,16,17) |
Clé InChI |
AICRMGXIKZKQKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(CC(=O)O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


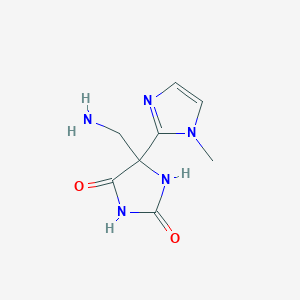
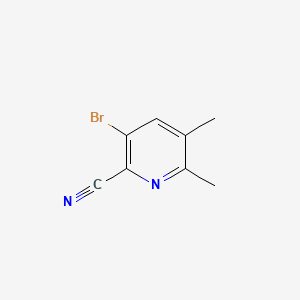
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)
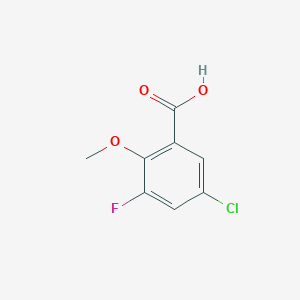



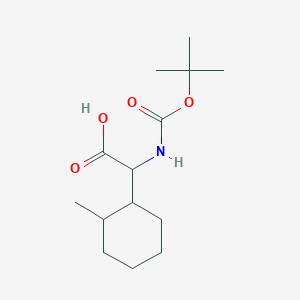
![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)
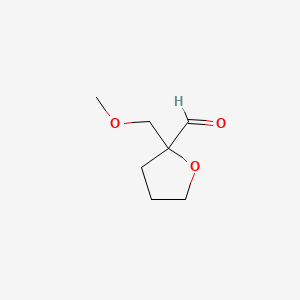
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)
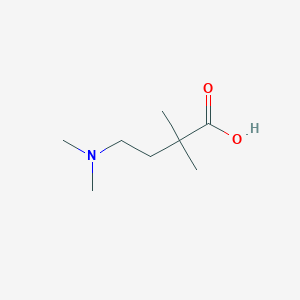
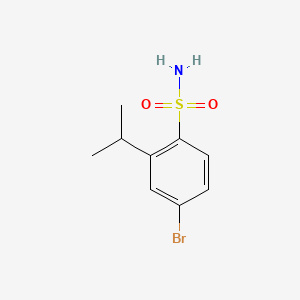
![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)
